2-(Methylsulfonyl)benzaldehyde
Overview
Description
2-(Methylsulfonyl)benzaldehyde: is an organic compound with the molecular formula C8H8O3S . It is a benzaldehyde derivative where a methylsulfonyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Oxidation of 2-(Methylsulfonyl)toluene: : One common method involves the selective oxidation of 2-(methylsulfonyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to yield 2-(methylsulfonyl)benzaldehyde .
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Sulfonylation of Benzaldehyde: : Another method involves the sulfonylation of benzaldehyde using methylsulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and provides a straightforward route to the target compound .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the oxidation of 2-(methylsulfonyl)toluene due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: : 2-(Methylsulfonyl)benzaldehyde can undergo further oxidation to form 2-(methylsulfonyl)benzoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or nitric acid .
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Reduction: : The compound can be reduced to 2-(methylsulfonyl)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
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Substitution: : It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed:
2-(Methylsulfonyl)benzoic acid: (from oxidation).
2-(Methylsulfonyl)benzyl alcohol: (from reduction).
Scientific Research Applications
Chemistry: : 2-(Methylsulfonyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: : The compound is utilized in the synthesis of biologically active molecules, including antibiotics and anti-inflammatory agents. Its derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents .
Industry: : In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the methylsulfonyl group can influence the compound’s reactivity and stability .
Molecular Targets and Pathways: : The compound can interact with various enzymes and proteins, depending on its specific derivatives. For example, sulfonamide derivatives of this compound have been shown to inhibit certain bacterial enzymes, making them effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzaldehyde: Similar in structure but with the methylsulfonyl group at the para position.
3-Fluoro-4-(Methylsulfonyl)benzaldehyde: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
2-(Difluoromethyl)benzaldehyde: Features two fluorine atoms, leading to unique chemical behavior compared to 2-(Methylsulfonyl)benzaldehyde.
Uniqueness: : this compound is unique due to the presence of the methylsulfonyl group at the ortho position, which influences its reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylsulfonylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277594 | |
Record name | 2-(Methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-89-1 | |
Record name | 5395-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylsulfonylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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